molecular formula C22H20F4N4O3S B12371160 Nav1.8-IN-9

Nav1.8-IN-9

Cat. No.: B12371160
M. Wt: 496.5 g/mol
InChI Key: XOUOWNMCEKWRFN-UHFFFAOYSA-N
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Description

Overview of Voltage-Gated Sodium Channels in Neuronal Electrogenesis

Voltage-gated sodium channels (VGSCs) are crucial transmembrane proteins that facilitate the rapid influx of sodium ions across the cell membrane, a process fundamental to the generation and propagation of action potentials in excitable cells like neurons. nih.govnih.gov These channels are composed of a large pore-forming α-subunit and one or more smaller auxiliary β-subunits. nih.gov The α-subunit itself consists of four homologous domains, each containing six transmembrane segments. wikipedia.org In mammals, at least nine different VGSC α-subunit isoforms (Nav1.1–Nav1.9) have been identified, each with distinct structural and functional properties. nih.govphysiology.org This diversity allows for a fine-tuning of neuronal excitability. While some VGSCs are widely distributed, others exhibit more restricted expression patterns, contributing to specialized neuronal functions. nih.govnih.gov The differential expression and biophysical characteristics of these isoforms are critical in defining their specific roles in neuronal electrogenesis, from setting the resting membrane potential to shaping the action potential waveform. physiology.org

Differential Expression and Functional Significance of Nav1.8 in Primary Sensory Neurons

The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is a tetrodotoxin-resistant (TTX-R) channel predominantly expressed in the peripheral nervous system, specifically in the cell bodies of primary sensory neurons located in the dorsal root ganglion (DRG) and trigeminal ganglion. mdpi.comfrontiersin.orgpnas.org Its expression is largely restricted to small-diameter nociceptive neurons, which are responsible for transmitting pain signals. wikipedia.orgnih.gov

Several key biophysical properties distinguish Nav1.8 from other sodium channel isoforms and underscore its significance in nociception:

Tetrodotoxin Resistance: Unlike most other Nav channels, Nav1.8 is resistant to blockade by nanomolar concentrations of tetrodotoxin. pnas.org

Depolarized Voltage Dependence: Nav1.8 activates at more depolarized membrane potentials and has a more depolarized voltage-dependence of inactivation compared to many other sodium channels. pnas.orgnih.gov This allows it to remain available for activation even when the neuron is in a depolarized state, such as during sustained painful stimuli. wikipedia.org

Slow Inactivation and Rapid Recovery: The channel exhibits slow inactivation kinetics and recovers rapidly from inactivation. pnas.orgnih.gov This property enables it to support the repetitive firing of action potentials, a key feature of ongoing pain signals. pnas.org

Studies have shown that Nav1.8 contributes significantly to the rising phase of the action potential in these sensory neurons, accounting for a substantial portion of the total sodium current. pnas.orgnih.gov Furthermore, its expression levels can be modulated in response to inflammation and nerve injury. For instance, increased Nav1.8 expression has been observed in animal models of inflammatory and neuropathic pain. nih.govpnas.org This upregulation is thought to contribute to the hyperexcitability of sensory neurons and the resulting pain hypersensitivity. nih.govgrantome.com

PropertyDescriptionSignificance in Nociception
Expression Predominantly in small-diameter primary sensory neurons of the DRG and trigeminal ganglion. mdpi.comfrontiersin.orgConcentrates its function in pain-sensing pathways.
TTX-Resistance Resistant to blockade by tetrodotoxin. pnas.orgAllows it to function in the presence of TTX, distinguishing it from TTX-sensitive channels.
Voltage Dependence Depolarized voltage dependence of activation and inactivation. pnas.orgnih.govRemains active during prolonged depolarization, contributing to sustained pain signaling. wikipedia.org
Kinetics Slow inactivation and rapid recovery from inactivation. pnas.orgnih.govSupports high-frequency firing of action potentials, characteristic of chronic pain states. pnas.org

Rationale for Nav1.8 Channel Modulation in Nociceptive Research

The specific expression pattern and crucial functional role of Nav1.8 in primary sensory neurons make it a compelling target for the development of novel analgesics. mdpi.comfrontiersin.org The modulation of Nav1.8 activity is a key area of investigation in pain research for several reasons:

Peripheral Restriction: Because Nav1.8 is primarily located in the peripheral nervous system, targeting this channel offers the potential for pain relief with a reduced risk of central nervous system side effects commonly associated with other analgesics. pnas.orgpatsnap.com

Role in Pathological Pain: A significant body of evidence from preclinical models demonstrates that Nav1.8 is involved in the pathophysiology of both inflammatory and neuropathic pain. nih.govpnas.org Genetic studies in humans have also linked mutations in the SCN10A gene to altered pain perception. mdpi.comfrontiersin.org

Contribution to Neuronal Hyperexcitability: The unique biophysical properties of Nav1.8, particularly its ability to support repetitive firing, directly contribute to the neuronal hyperexcitability that underlies chronic pain states. pnas.orgnih.gov

The development of selective Nav1.8 inhibitors, such as the chemical compound Nav1.8-IN-9, provides researchers with valuable tools to dissect the precise role of this channel in nociceptive pathways. By selectively blocking Nav1.8, researchers can investigate its contribution to action potential generation and propagation in pain-sensing neurons under various conditions. This research is crucial for validating Nav1.8 as a therapeutic target and for advancing the development of a new class of non-addictive pain medications. pnas.org The success of Nav1.8 inhibitors in preclinical models of pain further strengthens the rationale for targeting this channel. pnas.orgacs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H20F4N4O3S

Molecular Weight

496.5 g/mol

IUPAC Name

2-(4,4-difluoroazepan-1-yl)-6,7-difluoro-N-(3-sulfamoylphenyl)quinoline-3-carboxamide

InChI

InChI=1S/C22H20F4N4O3S/c23-17-10-13-9-16(21(31)28-14-3-1-4-15(11-14)34(27,32)33)20(29-19(13)12-18(17)24)30-7-2-5-22(25,26)6-8-30/h1,3-4,9-12H,2,5-8H2,(H,28,31)(H2,27,32,33)

InChI Key

XOUOWNMCEKWRFN-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCN(C1)C2=C(C=C3C=C(C(=CC3=N2)F)F)C(=O)NC4=CC(=CC=C4)S(=O)(=O)N)(F)F

Origin of Product

United States

Q & A

Q. What experimental models are most appropriate for initial validation of Nav1.8-IN-9's target specificity?

To assess Nav1.8 selectivity, use heterologous expression systems (e.g., HEK293 cells) expressing Nav1.8 and related isoforms (Nav1.7, Nav1.9). Employ voltage-clamp electrophysiology to measure compound effects on channel inactivation and activation kinetics. Include negative controls (e.g., untransfected cells) and validate results with blinded data analysis to minimize bias . Dose-response curves should follow standardized protocols (e.g., 10-point dilution series) to ensure reproducibility .

Q. How should researchers design dose-response experiments to determine this compound's IC50 in neuronal cultures?

Use primary dorsal root ganglion (DRG) neurons, as they natively express Nav1.8. Apply this compound across a logarithmic concentration range (e.g., 1 nM–100 µM) and measure inhibition of action potential firing using multi-electrode arrays. Normalize data to vehicle controls and account for batch variability by including internal reference compounds. Statistical analysis should adhere to guidelines for reporting precision (e.g., ≤3 significant figures unless justified by instrument sensitivity) .

Advanced Research Questions

Q. What methodologies address discrepancies between in vitro and in vivo efficacy data for this compound?

Conduct pharmacokinetic-pharmacodynamic (PK/PD) modeling to correlate plasma/tissue concentrations with target engagement. Use microdialysis in rodent pain models (e.g., chronic constriction injury) to measure drug levels in the dorsal horn. If in vivo efficacy lags despite target inhibition, evaluate off-target effects via proteome-wide selectivity panels or transcriptomic profiling .

Q. How can researchers resolve contradictions in this compound's electrophysiological data across patch-clamp and fluorescence-based assays?

Perform orthogonal validation: compare manual patch-clamp (gold standard) with high-throughput fluorescence assays (e.g., FLIPR). Control for assay-specific variables (e.g., temperature, voltage protocols). If discrepancies persist, analyze compound solubility or membrane permeability differences using HPLC and artificial membrane assays .

Q. What statistical approaches are recommended for analyzing this compound's dose-dependent effects in complex pain models?

Use mixed-effects models to account for repeated measurements (e.g., behavioral tests over time). For non-linear responses, apply log-transformation or generalized additive models. Predefine exclusion criteria (e.g., outlier thresholds) to avoid post hoc bias. Consult a statistician during experimental design to ensure adequate power and avoid Type I/II errors .

Q. How should researchers optimize this compound's pharmacokinetic properties without compromising target engagement?

Employ structure-activity relationship (SAR) studies focusing on metabolic stability (e.g., liver microsome assays) and blood-brain barrier permeability (e.g., PAMPA-BBB). Use molecular dynamics simulations to predict binding affinity changes after structural modifications. Validate in rodent models with telemetric monitoring of cardiovascular parameters to assess safety margins .

Data Integrity & Reproducibility

Q. What protocols ensure reproducibility of this compound's effects across laboratories?

Adopt standardized reagents (e.g., identical cell lines, buffer compositions) and share detailed protocols via platforms like Protocols.io . Perform inter-lab validation using blinded compound aliquots. Report negative results and confounding variables (e.g., animal strain differences) transparently .

Q. How can researchers mitigate batch-to-batch variability in this compound synthesis?

Characterize each batch with NMR, LC-MS, and elemental analysis. Include a reference standard in all assays and calibrate equipment daily. For in vivo studies, use pharmacokinetic normalization to adjust for minor potency variations .

Ethical & Reporting Standards

Q. What ethical considerations apply to this compound studies involving animal pain models?

Follow ARRIVE 2.0 guidelines for experimental design and reporting. Use the minimum sample size required for statistical significance, and implement humane endpoints (e.g., maximal tumor size). Obtain approval from institutional animal care committees and document compliance in all publications .

Q. How should researchers structure a manuscript on this compound to meet journal requirements?

Organize the paper into Introduction, Methods (detailing cell lines, animal models, and statistical tools), Results (with raw data in supplementary files), and Discussion (addressing limitations and translational relevance). Avoid non-standard abbreviations and define technical terms upon first use. Include a data availability statement specifying repository accession codes .

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